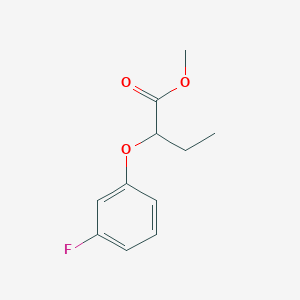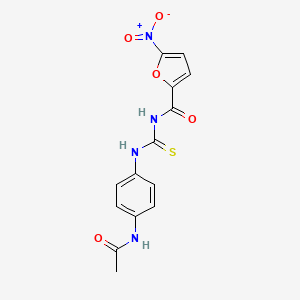
N-((4-Acetamidophenyl)thiocarbamoyl)-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-Acetamidophenyl)thiocarbamoyl)-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a nitrofuran moiety, which is known for its antimicrobial properties, and a thiocarbamoyl group, which can enhance its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Acetamidophenyl)thiocarbamoyl)-5-nitrofuran-2-carboxamide typically involves multiple steps. One common method starts with the nitration of furan to produce 5-nitrofuran-2-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acyl chloride. The acyl chloride is subsequently reacted with 4-acetamidophenyl isothiocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-((4-Acetamidophenyl)thiocarbamoyl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiocarbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiocarbamoyl derivatives.
Scientific Research Applications
N-((4-Acetamidophenyl)thiocarbamoyl)-5-nitrofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((4-Acetamidophenyl)thiocarbamoyl)-5-nitrofuran-2-carboxamide involves its interaction with biological molecules. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in microbial cells. The thiocarbamoyl group can interact with proteins and enzymes, potentially inhibiting their function. These combined effects contribute to the compound’s antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Acetamidophenyl)-2-chloroacetamide
- N-(4-Acetamidophenyl)-2-bromoacetamide
- N-(4-Acetamidophenyl)-2-iodoacetamide
Uniqueness
N-((4-Acetamidophenyl)thiocarbamoyl)-5-nitrofuran-2-carboxamide is unique due to the presence of both the nitrofuran and thiocarbamoyl groups. This combination enhances its reactivity and biological activity compared to similar compounds that lack one of these functional groups. The nitrofuran moiety provides antimicrobial properties, while the thiocarbamoyl group can enhance interactions with biological targets, making it a promising candidate for further research and development.
Properties
CAS No. |
117457-85-9 |
|---|---|
Molecular Formula |
C14H12N4O5S |
Molecular Weight |
348.34 g/mol |
IUPAC Name |
N-[(4-acetamidophenyl)carbamothioyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C14H12N4O5S/c1-8(19)15-9-2-4-10(5-3-9)16-14(24)17-13(20)11-6-7-12(23-11)18(21)22/h2-7H,1H3,(H,15,19)(H2,16,17,20,24) |
InChI Key |
RYJWEXGZEXBIDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


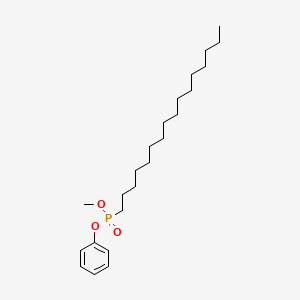
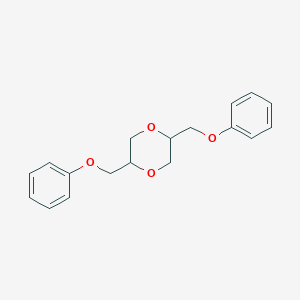
![1-Bromo-3-[(E)-2-bromovinyl]benzene](/img/structure/B14306385.png)

![{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid](/img/structure/B14306414.png)
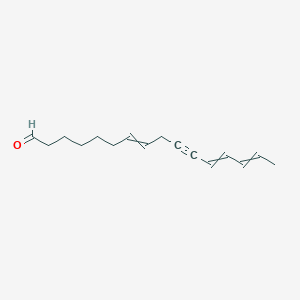
![7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol](/img/structure/B14306427.png)
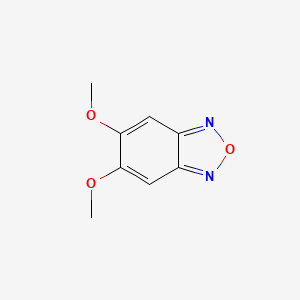


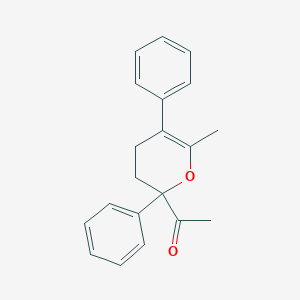
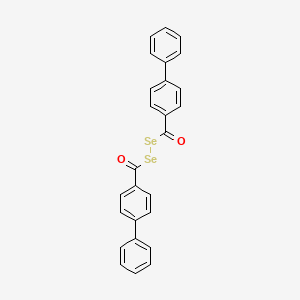
![4'-Fluoro-N,N-dimethyl[1,1'-biphenyl]-4-amine](/img/structure/B14306461.png)
